molecular formula C18H20N2O3 B5757990 cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone

Cat. No. B5757990
M. Wt: 312.4 g/mol
InChI Key: JYOUKACJJHXLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are involved in energy metabolism and biosynthesis pathways.

Mechanism of Action

Cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone disrupts the energy metabolism and biosynthesis pathways in cancer cells, leading to cell death. cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone also induces oxidative stress and activates the apoptotic pathway, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also disrupts the mitochondrial membrane potential and reduces ATP production, leading to energy depletion and cell death. cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells and increase the levels of glutathione, a major antioxidant in the body.

Advantages and Limitations for Lab Experiments

One major advantage of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone is its broad spectrum of anticancer activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for combination therapy. However, one limitation of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research and development of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone. One direction is to explore the use of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone in combination with other anticancer agents to enhance its efficacy. Another direction is to develop more potent and selective inhibitors of the mitochondrial TCA cycle enzymes. Additionally, the use of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone in combination with immunotherapy or targeted therapy may also be explored. Finally, further studies are needed to evaluate the safety and efficacy of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone in clinical trials.

Synthesis Methods

The synthesis of cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone involves a multistep process that begins with the reaction of 1H-indole-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base to form 1-(1H-indol-3-yl)ethyl cyanoacetate. This intermediate is then reacted with morpholine and hydrolyzed to form cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone. The overall yield of this process is around 20%.

Scientific Research Applications

Cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including pancreatic, leukemia, lymphoma, and lung cancer cells. cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and carboplatin.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(19-7-9-23-10-8-19)12-20-11-15(18(22)13-5-6-13)14-3-1-2-4-16(14)20/h1-4,11,13H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUKACJJHXLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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